PD173952

Catalog No.
S538821
CAS No.
305820-75-1
M.F
C24H21Cl2N5O2
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD173952

CAS Number

305820-75-1

Product Name

PD173952

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H21Cl2N5O2

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

8-(2,6-dichlorophenyl)-10-methyl-3-((4-morpholin-4-ylphenyl)amino)-2,4,10-triazabicyclo(4.4.0)deca-1,3,5,7-tetraen-9-one, PD-173952, PD0173952, PD173952

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

The exact mass of the compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is 481.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD173952 (CAS 305820-75-1) is a highly potent, cell-permeable pyrido[2,3-d]pyrimidine derivative that functions as a multi-kinase inhibitor. While conventionally classified as a Src family kinase (SFK) and Bcr-Abl inhibitor (with IC50 values in the sub-to-low nanomolar range for Lyn, Abl, and Csk), its most procurement-relevant differentiator is its potent secondary inhibition of the cell cycle regulatory kinases Myt1 and Wee1 . Unlike standard SFK inhibitors that broadly inhibit mitosis, PD173952 acts as a specific mid-S-phase blocker [1]. Additionally, in stem cell research, it serves as a critical tool compound for maintaining embryonic stem cell pluripotency without the off-target Aurora kinase inhibition seen in common alternatives [2]. This dual-modulatory profile makes it indispensable for specialized cell cycle synchronization and stem cell self-renewal assays.

Substituting PD173952 with generic Bcr-Abl inhibitors (e.g., Imatinib) or common SFK inhibitors (e.g., SU6656) critically compromises assay specificity. Standard Bcr-Abl inhibitors like Imatinib fail to replicate PD173952’s ability to promote embryonic stem cell self-renewal and block cell motility [1]. Furthermore, widely used SFK inhibitors such as SU6656 exhibit unselective off-target Aurora kinase inhibition, leading to unintended mitotic blockade and polyploidy [1]. Even closely related structural analogs within the pyrido[2,3-d]pyrimidine class, such as PD173955, induce mitotic (M-phase) arrest, whereas PD173952 specifically drives mid-S-phase arrest via differential Myt1/Wee1 pathway modulation [2]. Using a generic substitute therefore risks confounding cell cycle phase data and inducing off-target differentiation or senescence in sensitive stem cell models.

Cell Cycle Arrest Phase Specificity: Mid-S-Phase vs. Mitotic Arrest

In comparative cell cycle progression assays, PD173952 differentiates itself from closely related pyrido[2,3-d]pyrimidine analogs by its phase-specific arrest mechanism. While analogs like PD173955 induce mitotic (M-phase) arrest characterized by chromatin condensation and spindle assembly inhibition, PD173952 specifically arrests cells in mid-S-phase [1]. This is driven by its distinct capacity to inhibit Wee1 and Myt1, leading to Tyr-15 dephosphorylation and abnormal hyperactivation of Cdk2 and Cdc2 [1].

Evidence DimensionCell cycle arrest phase
Target Compound DataMid-S-phase arrest (via Wee1/Myt1 inhibition)
Comparator Or BaselinePD173955 (Mitotic/M-phase arrest)
Quantified DifferenceMutually exclusive arrest phases; 0% overlap in mitotic blockade for PD173952
ConditionsHuman cancer cell lines (e.g., MDA-MB-468) treated with 5 µM compound

Enables researchers to selectively halt cell cycle progression in the S-phase without triggering the confounding chromatin condensation seen with M-phase blockers.

Embryonic Stem Cell Self-Renewal and Off-Target Mitotic Blockade

When evaluated for embryonic stem (ES) cell maintenance, PD173952 promotes ES cell self-renewal by reducing spontaneous differentiation, an effect not mirrored by the clinical Bcr-Abl inhibitor Imatinib[1]. Furthermore, unlike the common SFK inhibitor SU6656, which unselectively inhibits Aurora kinases and blocks mitosis (leading to endoreplication and polyploidy), PD173952 does not impair cytokinesis[1]. Instead, it blocks motility immediately upon exposure, forcing cells to grow in dense, homogenous colonies[1].

Evidence DimensionMitotic progression and cytokinesis in ES cells
Target Compound DataUnimpaired cytokinesis; promotes dense colony self-renewal
Comparator Or BaselineSU6656 (Blocks mitosis via off-target Aurora kinase inhibition); Imatinib (Fails to promote self-renewal)
Quantified DifferenceAvoidance of SU6656-induced polyploidy and endoreplication
ConditionsMurine embryonic stem cell cultures and fibroblast models

Crucial for stem cell culture optimization where maintaining pluripotency and avoiding off-target polyploidy are strict procurement requirements.

Dual-Target Kinase Selectivity: SFK/Abl and Myt1 Inhibition

PD173952 is quantitatively distinct in its dual-inhibition profile. While it exhibits expected high potency against primary targets like Lyn (IC50 = 0.3 nM), Abl (IC50 = 1.7 nM), and Csk (IC50 = 6.6 nM), it also functions as a potent inhibitor of the G2/M transition regulator Myt1 kinase, with a Ki of 8.1 nM . This potent Myt1 inhibition is the biochemical driver behind its specific S-phase blocking capabilities, distinguishing it from pure SFK inhibitors that lack this secondary regulatory target [1].

Evidence DimensionMyt1 Kinase Inhibition (Ki)
Target Compound DataKi = 8.1 nM
Comparator Or BaselineStandard SFK inhibitors (Lack potent Myt1 activity)
Quantified DifferenceSub-10 nM potency against Myt1 alongside sub-nanomolar Lyn inhibition
ConditionsCell-free enzymatic kinase assays

Provides a rare dual-modulatory profile necessary for studying the intersection of tyrosine kinase signaling and cell cycle regulation.

Stem Cell Culture Media Formulation

Due to its ability to block motility and force dense colony growth without impairing cytokinesis, PD173952 is a highly effective small-molecule supplement for maintaining embryonic stem cell pluripotency and preventing spontaneous differentiation, outperforming standard inhibitors like Imatinib [1].

Cell Cycle Synchronization Assays (Mid-S-Phase)

Because it specifically inhibits Wee1 and Myt1, PD173952 is a highly specific reagent for arresting cancer cell lines in mid-S-phase. It is specifically selected over analogs like PD173955 when researchers need to avoid mitotic arrest and spindle assembly inhibition [2].

Decoupling SFK Signaling from Aurora Kinase Activity

In cellular assays where Src family kinases must be inhibited without causing off-target mitotic failure, PD173952 replaces SU6656. This ensures that observed phenotypic changes are due to SFK/Abl inhibition rather than unselective Aurora kinase blockade [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

481.1072303 Da

Monoisotopic Mass

481.1072303 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85GA4ESY8J

Wikipedia

PD173952

Dates

Last modified: 08-15-2023
1: Wichapong K, Rohe A, Platzer C, Slynko I, Erdmann F, Schmidt M, Sippl W. Application of docking and QM/MM-GBSA rescoring to screen for novel Myt1 kinase inhibitors. J Chem Inf Model. 2014 Mar 24;54(3):881-93. doi: 10.1021/ci4007326. Epub 2014 Feb 13. PubMed PMID: 24490903.
2: Tamm C, Galitó SP, Annerén C. Differential effects on cell motility, embryonic stem cell self-renewal and senescence by diverse Src kinase family inhibitors. Exp Cell Res. 2012 Feb 15;318(4):336-49. doi: 10.1016/j.yexcr.2011.12.008. Epub 2011 Dec 17. PubMed PMID: 22197704.
3: Nash CA, Séverin S, Dawood BB, Makris M, Mumford A, Wilde J, Senis YA, Watson SP. Src family kinases are essential for primary aggregation by G(i) -coupled receptors. J Thromb Haemost. 2010 Oct;8(10):2273-82. doi: 10.1111/j.1538-7836.2010.03992.x. PubMed PMID: 20738760.
4: Dhanjal TS, Ross EA, Auger JM, McCarty OJ, Hughes CE, Senis YA, Buckley CD, Watson SP. Minimal regulation of platelet activity by PECAM-1. Platelets. 2007 Feb;18(1):56-67. Erratum in: Platelets. 2007 Sep;18(6):472. Platelets. 2007 Mar;18(2):174. Buckley, Chris D [added]. PubMed PMID: 17365855; PubMed Central PMCID: PMC1828610.
5: Suzuki-Inoue K, Hughes CE, Inoue O, Kaneko M, Cuyun-Lira O, Takafuta T, Watson SP, Ozaki Y. Involvement of Src kinases and PLCgamma2 in clot retraction. Thromb Res. 2007;120(2):251-8. Epub 2006 Oct 19. PubMed PMID: 17055557; PubMed Central PMCID: PMC1884692.
6: McGettrick HM, Lord JM, Wang KQ, Rainger GE, Buckley CD, Nash GB. Chemokine- and adhesion-dependent survival of neutrophils after transmigration through cytokine-stimulated endothelium. J Leukoc Biol. 2006 Apr;79(4):779-88. Epub 2006 Feb 3. PubMed PMID: 16461737; PubMed Central PMCID: PMC3119451.
7: Kansra S, Stoll SW, Johnson JL, Elder JT. Src family kinase inhibitors block amphiregulin-mediated autocrine ErbB signaling in normal human keratinocytes. Mol Pharmacol. 2005 Apr;67(4):1145-57. Epub 2004 Dec 22. PubMed PMID: 15615697.
8: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.
9: Dorsey JF, Cunnick JM, Lanehart R, Huang M, Kraker AJ, Bhalla KN, Jove R, Wu J. Interleukin-3 protects Bcr-Abl-transformed hematopoietic progenitor cells from apoptosis induced by Bcr-Abl tyrosine kinase inhibitors. Leukemia. 2002 Sep;16(9):1589-95. PubMed PMID: 12200668.

Explore Compound Types